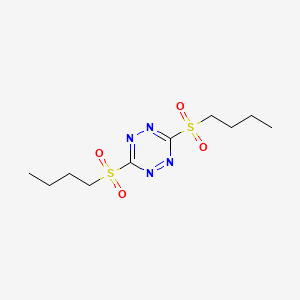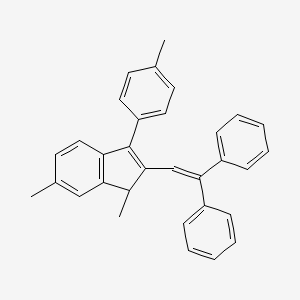
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is an organic compound that features a dioxane ring substituted with a hydroxypropynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol typically involves the reaction of 2,2-dimethyl-1,3-dioxane with propargyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which can improve yield and purity. Additionally, the use of automated systems can reduce the risk of human error and increase the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 5-(3-Oxoprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-one.
Reduction: Formation of 5-(3-Hydroxypropyl)-2,2-dimethyl-1,3-dioxan-5-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol involves its interaction with specific molecular targets. The hydroxypropynyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxane: Similar structure but lacks the additional hydroxy group.
5-(3-Hydroxyprop-1-yn-1-yl)thiophene-2-carbaldehyde: Contains a thiophene ring instead of a dioxane ring.
Uniqueness
5-(3-Hydroxyprop-1-yn-1-yl)-2,2-dimethyl-1,3-dioxan-5-ol is unique due to the presence of both a hydroxypropynyl group and a dioxane ring, which confer distinct chemical and physical properties. This combination of features makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
918952-51-9 |
|---|---|
Formule moléculaire |
C9H14O4 |
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
5-(3-hydroxyprop-1-ynyl)-2,2-dimethyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C9H14O4/c1-8(2)12-6-9(11,7-13-8)4-3-5-10/h10-11H,5-7H2,1-2H3 |
Clé InChI |
UIZNFVWIGHFQTH-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(CO1)(C#CCO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzoate](/img/structure/B14192863.png)





![dipropan-2-yl 2-[(1R)-2-nitro-1-phenylethyl]propanedioate](/img/structure/B14192899.png)





![(3R,5S)-5-[(1S)-1-amino-2-(3-fluorophenyl)ethyl]-3-(3-hydroxy-3-methylbutyl)oxolan-2-one;4-methylbenzenesulfonic acid](/img/structure/B14192931.png)

